
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylhydrazone moiety, which is derived from phenylhydrazine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors such as glyoxal, ammonia, and an aldehyde. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.
-
Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol group is attached to the imidazole ring. This step may require the use of strong bases and appropriate solvents to facilitate the reaction.
-
Formation of the Carbaldehyde Group: : The carbaldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
-
Hydrazone Formation: : The final step involves the reaction of the imidazole-5-carbaldehyde with phenylhydrazine to form the hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding aldehyde and phenylhydrazine.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding aldehyde and phenylhydrazine.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone moiety can form stable complexes with metal ions, which can be exploited in coordination chemistry.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone
- 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone
- 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-methylhydrazone
Uniqueness
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is unique due to the specific positioning of the ethylsulfanyl group and the phenylhydrazone moiety. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANUBQYZCPYAK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)
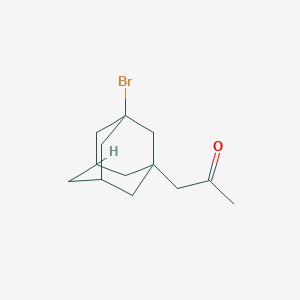
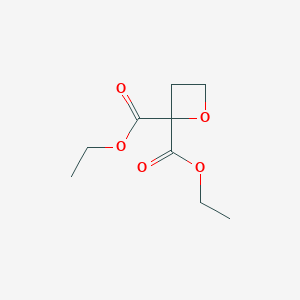
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2684461.png)
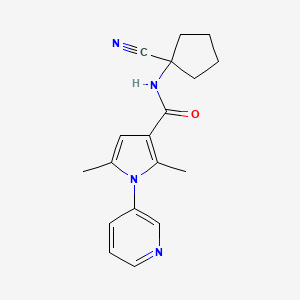
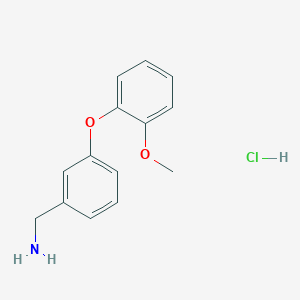
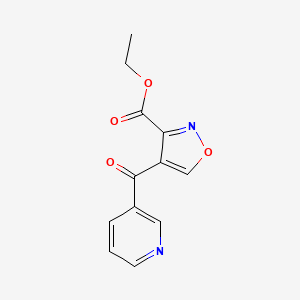
![4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2684468.png)
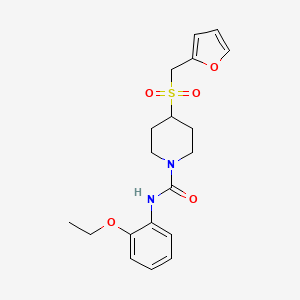
![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)
![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)
